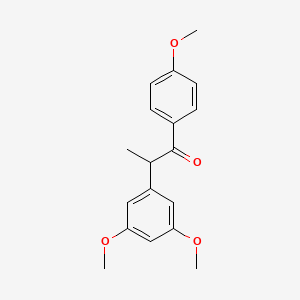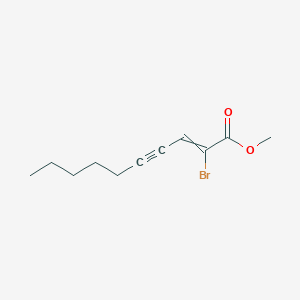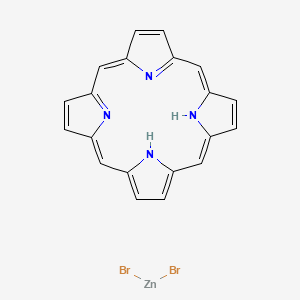![molecular formula C18H20ClNO B12620631 (2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920798-74-9](/img/structure/B12620631.png)
(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine is a chiral morpholine derivative. Morpholine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chlorobenzaldehyde and (1R)-1-phenylethylamine.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form the morpholine ring.
Chirality Introduction: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the desired (2S) and (1R) configurations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine involves:
Molecular Targets: Binding to specific enzymes or receptors in the body.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways, to exert its effects.
Comparison with Similar Compounds
(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]piperidine: Another chiral compound with a similar structure but different ring system.
(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]pyrrolidine: Similar in structure but with a five-membered ring instead of a six-membered morpholine ring.
Uniqueness: (2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine is unique due to its specific stereochemistry and the presence of both a chlorophenyl and a phenylethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
920798-74-9 |
|---|---|
Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20ClNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18-/m1/s1 |
InChI Key |
MUSUCRDVNBEKRT-RDTXWAMCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@H](C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)
![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate](/img/structure/B12620590.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)


![2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine](/img/structure/B12620598.png)
![4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine](/img/structure/B12620602.png)

